

# Midesteine: A Technical Overview of a Discontinued Proteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Midesteine** (MR 889) is a synthetic, small-molecule proteinase inhibitor that was investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD) and chronic bronchitis.[1][2] As an inhibitor of human neutrophil elastase, **Midesteine** targets a key enzyme implicated in the pathological breakdown of lung tissue characteristic of these respiratory diseases.[1][2][3] Despite showing some promise in preclinical and early clinical assessments, its development was ultimately discontinued.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Midesteine**.

## **Chemical Structure and Physicochemical Properties**

**Midesteine** is characterized by a core thiazolidinone ring structure. The definitive chemical and physical properties are summarized below.



| Property          | Value                                                                                       | Source                  |
|-------------------|---------------------------------------------------------------------------------------------|-------------------------|
| IUPAC Name        | 2-(acetylamino)-3-<br>sulfanylpropanoic acid S-ester<br>with 2-thiophenecarbothioic<br>acid | Inferred from structure |
| Synonyms          | MR 889                                                                                      | [1][2]                  |
| CAS Number        | 94149-41-4                                                                                  | [1][2]                  |
| Molecular Formula | C12H13NO3S3                                                                                 | [1][2]                  |
| Molecular Weight  | 315.43 g/mol                                                                                | [2]                     |
| SMILES            | O=C(SC(C(NC1C(SCC1)=O)=<br>O)C)C2=CC=CS2                                                    | [2]                     |

# Mechanism of Action: Inhibition of Neutrophil Elastase

The primary mechanism of action of **Midesteine** is the inhibition of proteinases, with a notable activity against human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation. In the context of COPD, chronic inflammation leads to an overabundance of this enzyme in the lungs. Unchecked, neutrophil elastase degrades elastin, a critical component of the lung's extracellular matrix responsible for its elasticity. This degradation impairs lung function and contributes to the progressive and irreversible airway limitation characteristic of COPD.[1][3] **Midesteine** was designed to counteract this destructive process by directly inhibiting neutrophil elastase activity.



# Simplified Mechanism of Action of Midesteine in COPD Inflammatory Stimuli (e.g., cigarette smoke) activates Neutrophil Midesteine releases inhibits Neutrophil Elastase degrades Elastin (in lung tissue) eads to

Click to download full resolution via product page

Lung Tissue Damage (Loss of Elasticity)

Midesteine's inhibitory action on neutrophil elastase.



## **Synthesis**

Detailed, step-by-step synthesis protocols for **Midesteine** are not readily available in the public domain. As a proprietary compound from Medea Research, its synthesis would have been described in patent literature, which is not accessible through the performed searches. General methods for the synthesis of similar thioester compounds often involve the coupling of a thiol with a carboxylic acid or its activated derivative.

# **Experimental Data and Protocols**

While comprehensive preclinical data is scarce, information from a clinical trial provides insight into the experimental evaluation of **Midesteine** in a clinical setting.

#### **Clinical Trial Protocol**

A double-blind, randomized, placebo-controlled clinical trial was conducted to assess the safety and efficacy of **Midesteine** (referred to as MR889) in patients with Chronic Obstructive Pulmonary Disease (COPD).[1]

- Patient Population: 60 patients with COPD were enrolled and divided into two groups of 30.
- Treatment Regimen:
  - The treatment group received 500 mg of Midesteine orally, twice daily (b.i.d.), for a duration of 4 weeks.[1]
  - The control group received a placebo following the same schedule.
- Efficacy Parameters: The study evaluated the levels of plasma elastin-derived peptides and urinary desmosine as biochemical markers of lung tissue degradation.[1]





Click to download full resolution via product page

A simplified workflow of the clinical trial for **Midesteine**.

### **Clinical Trial Results**

The clinical trial concluded that oral administration of **Midesteine** at 500 mg twice daily for four weeks was well-tolerated by patients with COPD.[1] However, the study did not find statistically



significant differences in the levels of plasma elastin-derived peptides or urinary desmosine between the treatment and placebo groups for the overall patient population.[1]

Interestingly, a post-hoc analysis of a subset of treated patients with a shorter disease duration revealed a significant reduction in urinary desmosine levels compared to their pretreatment values (p = 0.004).[1] This finding suggested that **Midesteine** might have a greater potential for efficacy in the earlier stages of COPD, though further studies to confirm this were not pursued. [1]

### Conclusion

**Midesteine** is a discontinued proteinase inhibitor that showed a good safety profile in clinical trials. Its mechanism of action, the inhibition of neutrophil elastase, remains a valid therapeutic target for diseases like COPD. While the overall efficacy results in a broad COPD population were not significant, the observation of a potential effect in patients with shorter disease duration provides a point of consideration for future drug development efforts targeting this pathway. The lack of publicly available detailed synthesis and preclinical data limits a full retrospective analysis of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Midesteine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Midesteine Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [Midesteine: A Technical Overview of a Discontinued Proteinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676579#chemical-structure-and-properties-of-midesteine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com